Cas no 1516769-67-7 (3-(1H-indol-7-yl)propanoic acid)

3-(1H-indol-7-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1H-indol-7-yl)propanoic acid
- 1516769-67-7
- EN300-1772792
-
- Inchi: 1S/C11H11NO2/c13-10(14)5-4-8-2-1-3-9-6-7-12-11(8)9/h1-3,6-7,12H,4-5H2,(H,13,14)
- InChI Key: RNUASFZAEBMZEF-UHFFFAOYSA-N
- SMILES: OC(CCC1C=CC=C2C=CNC=12)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
- XLogP3: 2
3-(1H-indol-7-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772792-0.25g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 0.25g |
$670.0 | 2023-09-20 | ||
Enamine | EN300-1772792-10.0g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 10g |
$3131.0 | 2023-06-03 | ||
Enamine | EN300-1772792-1.0g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 1g |
$728.0 | 2023-06-03 | ||
Enamine | EN300-1772792-0.1g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 0.1g |
$640.0 | 2023-09-20 | ||
Enamine | EN300-1772792-5.0g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 5g |
$2110.0 | 2023-06-03 | ||
Enamine | EN300-1772792-1g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 1g |
$728.0 | 2023-09-20 | ||
Enamine | EN300-1772792-5g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 5g |
$2110.0 | 2023-09-20 | ||
Enamine | EN300-1772792-0.5g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 0.5g |
$699.0 | 2023-09-20 | ||
Enamine | EN300-1772792-0.05g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 0.05g |
$612.0 | 2023-09-20 | ||
Enamine | EN300-1772792-2.5g |
3-(1H-indol-7-yl)propanoic acid |
1516769-67-7 | 2.5g |
$1428.0 | 2023-09-20 |
3-(1H-indol-7-yl)propanoic acid Related Literature
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on 3-(1H-indol-7-yl)propanoic acid
Introduction to 3-(1H-indol-7-yl)propanoic acid (CAS No. 1516769-67-7)
3-(1H-indol-7-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1516769-67-7, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a propionic acid moiety linked to an indole ring, has garnered attention due to its potential applications in drug discovery and molecular biology. The structural uniqueness of this compound lies in its ability to interact with biological targets, making it a valuable candidate for further exploration.
The indole moiety, a prominent feature of 3-(1H-indol-7-yl)propanoic acid, is well-documented for its role in various biological processes. Indole derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the propionic acid group enhances the solubility and bioavailability of the compound, making it more suitable for therapeutic applications. This combination of structural elements positions 3-(1H-indol-7-yl)propanoic acid as a promising candidate for further investigation.
Recent advancements in chemical biology have highlighted the importance of indole derivatives in modulating cellular pathways. Studies have demonstrated that indole-based compounds can influence various signaling pathways, including those involved in apoptosis, inflammation, and neurodegeneration. The specific interactions between 3-(1H-indol-7-yl)propanoic acid and biological targets have been a focus of research, particularly in the development of novel therapeutic agents.
In the context of drug discovery, 3-(1H-indol-7-yl)propanoic acid has been explored for its potential in treating chronic diseases. For instance, research indicates that this compound may exhibit inhibitory effects on enzymes and receptors associated with metabolic disorders. The ability to modulate these pathways could lead to the development of new treatments for conditions such as diabetes and obesity. Additionally, the compound's interaction with nuclear receptors has been studied for its role in regulating gene expression.
The synthesis of 3-(1H-indol-7-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been utilized to achieve high enantiomeric purity, which is crucial for biological activity.
Evaluation of 3-(1H-indol-7-yl)propanoic acid in preclinical studies has provided insights into its pharmacokinetic properties. These studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Such characteristics are essential for determining its suitability for clinical translation. Moreover, toxicological assessments have shown that 3-(1H-indol-7-yl)propanoic acid is well-tolerated at relevant doses, further supporting its potential as a therapeutic agent.
The role of computational chemistry in understanding the behavior of 3-(1H-indol-7-yl)propanoic acid cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and interactions with biological targets. These predictions guide experimental design and help identify lead compounds for further optimization. The integration of computational methods with experimental approaches has accelerated the drug discovery process significantly.
Future directions in research on 3-(1H-indol-7-yl)propanoic acid include exploring its potential in combination therapies. The synergistic effects of combining multiple compounds can enhance therapeutic outcomes and reduce resistance mechanisms. Additionally, investigating the compound's role in disease models will provide a deeper understanding of its mechanisms of action and potential clinical applications.
The versatility of 3-(1H-indol-7-yl)propanoic acid extends beyond pharmaceutical applications. It has shown promise in agricultural science as a potential growth regulator and pest deterrent. The compound's ability to interact with biological systems makes it a valuable tool in developing sustainable agricultural practices.
In conclusion, 3-(1H-indol-7-yl)propanoic acid (CAS No. 1516769-67-7) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structure and biological interactions make it a compelling candidate for further exploration. As research continues to uncover new applications and mechanisms, this compound is poised to play a crucial role in advancing medical science.
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